

Technical Support Center: Lasmiditan Drug-Drug Interaction Studies

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Compound of Interest		
Compound Name:	Lasmiditan	
Cat. No.:	B1674530	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with **Lasmiditan**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Lasmiditan**, and how does it influence its drugdrug interaction potential with cytochrome P450 (CYP) enzymes?

A1: Lasmiditan is primarily metabolized through hepatic and extrahepatic pathways, with the major route being ketone reduction by non-cytochrome P450 (CYP) enzymes.[1][2][3] The resulting primary metabolite is S-M8, which accounts for approximately 66% of the administered dose recovered in urine.[2] Other metabolites, such as M7 (via oxidation) and M18, are considered pharmacologically inactive.[2][4] Because Lasmiditan's metabolism is not significantly mediated by CYP enzymes, inhibitors or inducers of these enzymes are unlikely to have a clinically significant impact on its pharmacokinetics.[1][5][6] In vitro studies have confirmed that Lasmiditan is not a significant substrate, inhibitor, or inducer of major CYP enzymes, with the exception of some minor inhibition of CYP2D6 that is not considered clinically relevant.[3][7]

Q2: What is the potential for drug-drug interactions between **Lasmiditan** and substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)?

Troubleshooting & Optimization





A2: In vitro studies have shown that **Lasmiditan** has the potential to inhibit the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][3][8][9] The drug-drug interaction (DDI) indices from these studies were 25 for P-gp and 16 for BCRP, both of which exceed the FDA's cutoff value of 10 for potential in vivo interactions.[1][3]

Clinical studies have further investigated these interactions. Co-administration of **Lasmiditan** with dabigatran etexilate (a P-gp substrate) resulted in a 25% increase in the area under the curve (AUC) and a 22% increase in the maximum concentration (Cmax) of dabigatran.[8][9][10] For rosuvastatin (a BCRP substrate), co-administration with **Lasmiditan** led to a 15% increase in AUC and a 7% increase in Cmax.[8][9][10] These findings suggest that **Lasmiditan** has a weak inhibitory effect on P-gp and no clinically relevant effect on BCRP substrates.[8][9] However, caution and close monitoring are advised when co-administering **Lasmiditan** with P-gp substrates.[1][2][3][11]

Q3: Can Lasmiditan be co-administered with other migraine medications, such as triptans?

A3: A clinical drug-drug interaction study involving **Lasmiditan** and the triptan sumatriptan did not reveal any clinically relevant interactions or instances of serotonin syndrome.[1] While both **Lasmiditan** and triptans are serotonergic drugs, this specific study suggests they may be coadministered without significant safety concerns.[1] However, as a general precaution, patients should be monitored for symptoms of serotonin syndrome when combining any serotonergic drugs.[1] One study has explored the sequential use of a triptan followed by **Lasmiditan** for migraine attacks that do not respond to the initial triptan treatment, with results showing significant headache relief.[12]

Q4: Are there potential cardiovascular drug-drug interactions with **Lasmiditan**?

A4: **Lasmiditan** has been associated with a decrease in heart rate and a transient increase in blood pressure.[2][13] A clinical study investigating the co-administration of a single 200 mg dose of **Lasmiditan** with the beta-blocker propranolol showed an additional decrease in heart rate of about 5 beats per minute compared to propranolol alone.[14][15][16][17][18] The study also observed short-lived increases in systolic and diastolic blood pressure.[15][16][17][18] Therefore, caution is advised when using **Lasmiditan** concomitantly with other medications that lower heart rate.[7][14][19]







Q5: What is the risk of serotonin syndrome when combining **Lasmiditan** with other serotonergic drugs?

A5: As a serotonin (5-HT) 1F receptor agonist, **Lasmiditan** carries a potential risk of serotonin syndrome when co-administered with other drugs that increase serotonin levels.[1][7][11][14] These include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), monoamine oxidase (MAO) inhibitors, and certain over-the-counter medications and herbal supplements like St. John's Wort.[1][7][11][14] Although a study with sumatriptan did not report serotonin syndrome, careful monitoring for symptoms such as mental status changes, autonomic instability, and neuromuscular signs is recommended when combining **Lasmiditan** with other serotonergic agents.[1][13]

Q6: How does Lasmiditan interact with Central Nervous System (CNS) depressants?

A6: **Lasmiditan** can cause CNS depression, leading to side effects like dizziness, sedation, and somnolence.[1][11][20] Co-administration with other CNS depressants, including alcohol, has not been formally evaluated in clinical trials but is expected to have additive effects, potentially impairing cognitive and neuropsychiatric functions.[1][14][19][20] Therefore, caution should be exercised when **Lasmiditan** is used in combination with alcohol or other CNS depressant medications.[1][14]

Troubleshooting Guide for In Vitro and In Vivo DDI Studies

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Observed Issue	Potential Cause	Troubleshooting Steps
Unexpectedly high variability in pharmacokinetic (PK) data when co-administering Lasmiditan with a P-gp substrate.	Lasmiditan is a substrate of P-gp in vitro, although as a Biopharmaceutics Classification System (BCS) Class I drug, this is unlikely to be clinically significant.[1] However, individual patient variability in P-gp expression could contribute to PK fluctuations.	1. Stratify analysis by patient demographics that may influence transporter expression. 2. Ensure standardized administration protocols (e.g., fasting/fed state). 3. Consider genotyping for P-gp polymorphisms in study subjects.
Conflicting in vitro and in vivo results for BCRP inhibition.	In vitro assays indicated a potential for BCRP inhibition (DDI index of 16), while a clinical study with rosuvastatin showed no clinically relevant interaction.[1][8][9] This discrepancy can arise from differences in experimental conditions and the complexity of in vivo systems.	1. Re-evaluate the in vitro experimental setup, including the choice of cell line and substrate concentrations. 2. Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate and better predict in vivo outcomes based on in vitro data.[3] 3. Conduct further clinical studies with other sensitive BCRP substrates if necessary.
Observation of significant heart rate reduction in a subject receiving Lasmiditan and a beta-blocker.	Additive pharmacodynamic effect, as demonstrated in a clinical study with propranolol. [15][16][17][18]	1. Implement continuous cardiovascular monitoring for subjects in clinical trials involving co-administration with heart rate-lowering drugs. 2. Establish clear stopping rules in the study protocol for predefined changes in vital signs. 3. Exclude subjects with pre-existing cardiac conditions that may increase their susceptibility to these effects.



Data Presentation

Table 1: Summary of In Vitro Transporter Interaction Data

Transporter	Interaction Type	Key Finding	Reference
P-glycoprotein (P-gp)	Inhibition	Drug-drug interaction index (Igut/IC50) of 25.	[1][3]
Breast Cancer Resistance Protein (BCRP)	Inhibition	Drug-drug interaction index (Igut/IC50) of 16.	[1][3]
P-glycoprotein (P-gp)	Substrate	Lasmiditan is a substrate in vitro.	[1]
MATE1/MATE2-K, OCT1/OCT2, OAT1/OAT3, OATP1B1/OATP1B3	Inhibition	Low potential for interaction.	[1][7]

Table 2: Summary of Clinical Drug-Drug Interaction Studies



Co-administered Drug (Substrate/Class)	Key Pharmacokinetic/Pharmacod ynamic Finding	Reference
Dabigatran etexilate (P-gp substrate)	25% increase in dabigatran AUC; 22% increase in dabigatran Cmax.	[8][9][10]
Rosuvastatin (BCRP substrate)	15% increase in rosuvastatin AUC; 7% increase in rosuvastatin Cmax.	[8][9][10]
Propranolol (Beta-blocker)	Additional mean heart rate decrease of 5 bpm; transient increase in blood pressure.	[14][15][16][17][18]
Sumatriptan (5-HT1B/1D agonist)	No clinically relevant interaction or serotonin syndrome observed.	[1]
Topiramate, Caffeine, Midazolam, Tolbutamide	No significant interactions observed.	[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of P-gp and BCRP Inhibition

This protocol is a generalized methodology based on standard industry practices for evaluating transporter inhibition.

- Cell Culture: Utilize Caco-2 cells or other appropriate cell lines overexpressing human P-gp and BCRP. Culture cells to form a confluent monolayer on permeable supports.
- Transporter Activity Assay:
 - Use a known fluorescent or radiolabeled substrate for P-gp (e.g., digoxin) and BCRP (e.g., estrone-3-sulfate).



- Pre-incubate the cell monolayers with varying concentrations of Lasmiditan or a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
- Add the substrate to the apical side of the monolayer and measure its transport to the basolateral side over time.
- Quantify the substrate concentration in both compartments using liquid chromatographymass spectrometry (LC-MS/MS) or scintillation counting.

Data Analysis:

- Calculate the efflux ratio (basolateral-to-apical / apical-to-basolateral permeability).
- Determine the IC50 value for Lasmiditan's inhibition of each transporter by plotting the percentage of inhibition against the Lasmiditan concentration.
- Calculate the DDI index (Igut/IC50), where Igut is the estimated intestinal luminal concentration of Lasmiditan.

Protocol 2: Clinical Evaluation of P-gp and BCRP Inhibition (Based on the Dabigatran and Rosuvastatin Study)

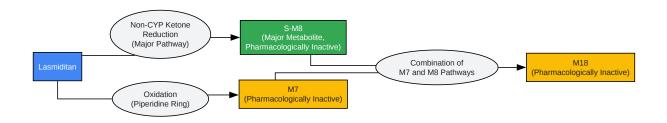
This protocol is a summary of the clinical trial design used to assess the in vivo effects of **Lasmiditan** on P-gp and BCRP substrates.[8][9]

- Study Design: An open-label, two-part, fixed-sequence study in healthy adult participants.
- Part 1 (P-gp Interaction):
 - Day -2: Administer a single oral dose of a P-gp probe substrate (e.g., 150 mg dabigatran etexilate) and perform pharmacokinetic profiling.
 - Days 1-7: Washout period.
 - Days 8 and 9: Administer a single daily oral dose of Lasmiditan (e.g., 200 mg).
 - Day 10: Co-administer a single oral dose of Lasmiditan (e.g., 200 mg) with the P-gp probe substrate and perform pharmacokinetic profiling for both drugs.



- Part 2 (BCRP Interaction):
 - Follow a similar design as Part 1, using a BCRP probe substrate (e.g., 10 mg rosuvastatin).
- Pharmacokinetic Analysis:
 - Collect serial blood samples at predefined time points after drug administration.
 - Measure plasma concentrations of the probe substrates and their metabolites using a validated LC-MS/MS method.
 - Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax).
 - Compare the geometric least-squares mean ratios of AUC and Cmax for the probe substrate with and without Lasmiditan co-administration.

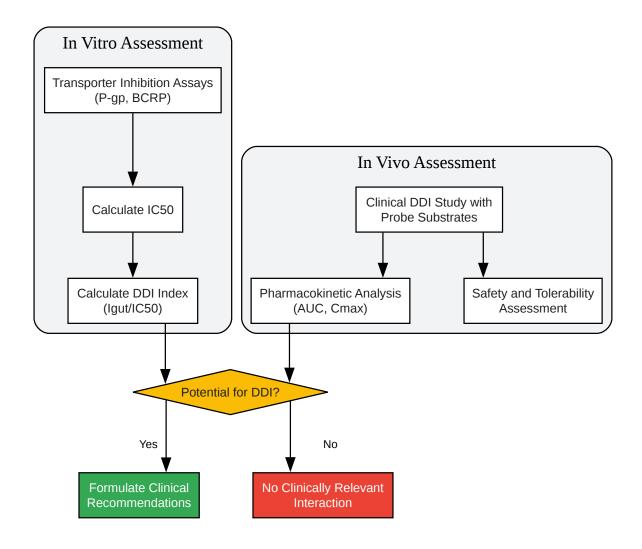
Visualizations



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Caption: Metabolic pathway of Lasmiditan.

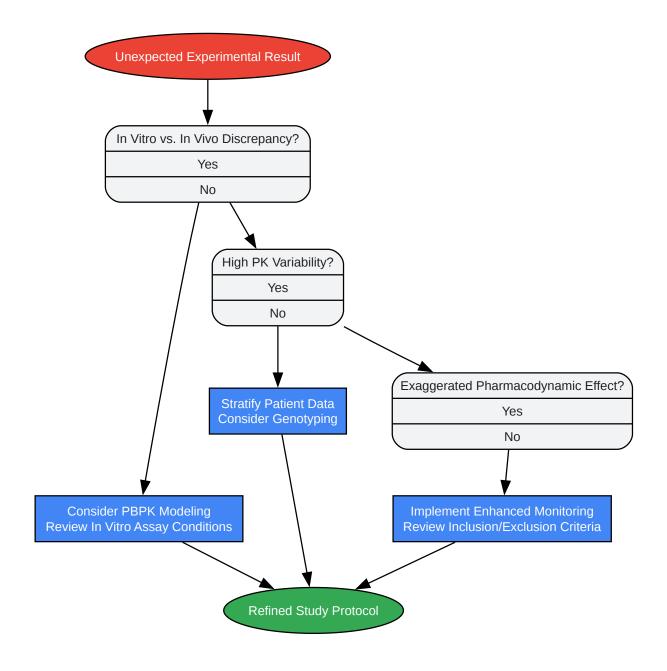




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Caption: Experimental workflow for DDI investigation.





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Caption: Troubleshooting logic for DDI experiments.

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